molecular formula C13H15N3OS3 B2991471 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide CAS No. 394236-07-8

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide

Cat. No.: B2991471
CAS No.: 394236-07-8
M. Wt: 325.46
InChI Key: NKAXIIDEPMAWJI-UHFFFAOYSA-N
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Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5 and a propanamide side chain modified with a phenylthio moiety.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS3/c1-3-18-13-16-15-12(20-13)14-11(17)9(2)19-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAXIIDEPMAWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions.

    Introduction of Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the thiadiazole ring.

    Formation of Propanamide: The final step involves the acylation of the thiadiazole derivative with propanoyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl groups or to convert the thiadiazole ring to a more saturated form using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide involves its interaction with molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs differ in the thiadiazole substituents (alkyl/arylthio groups) and the amide side chain (phenoxy vs. phenylsulfanyl groups). Key examples from the evidence include:

Table 1: Comparison of Selected 1,3,4-Thiadiazole Derivatives
Compound ID & Name Substituents (Thiadiazole) Amide Side Chain Yield (%) Melting Point (°C) Molecular Formula
Target Compound 5-(Ethylsulfanyl) 2-(Phenylsulfanyl)propanamide - - C₁₄H₁₆N₃OS₂
5g () 5-(Ethylthio) 2-(2-Isopropyl-5-methylphenoxy)acetamide 78 168–170 C₁₅H₁₉N₃O₂S₂
5l () 5-(Ethylthio) 2-(2-Methoxyphenoxy)acetamide 68 138–140 C₁₃H₁₅N₃O₃S₂
V009-9783 () 5-(3,5-Dimethoxybenzylthio) Propanamide - - C₁₄H₁₇N₃O₃S₂
Y205-0274 () 5-(Ethylthio) 2-Phenylbutanamide - - C₁₄H₁₇N₃OS₂
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide () 5-(Ethylthio) 2-Methylbenzamide - - C₁₂H₁₃N₃OS₂

Key Observations :

  • Substituent Impact on Melting Points : Ethylthio-substituted derivatives (e.g., 5g, 5l) exhibit higher melting points (138–170°C) compared to benzylthio analogs (133–140°C), suggesting stronger intermolecular interactions due to linear alkyl chains .
  • Side Chain Modifications: Replacement of phenoxy (5g, 5l) with phenylsulfanyl groups (target compound) may increase lipophilicity and alter bioactivity due to sulfur’s polarizability .
  • Synthesis Yields : Ethylthio derivatives generally show moderate to high yields (68–88%), indicating stable synthetic pathways .

Critical Analysis of Structural Advantages and Limitations

  • Advantages: The phenylsulfanyl group may improve metabolic stability compared to phenoxy analogs, which are prone to oxidative degradation . Ethylthio substituents balance lipophilicity and steric bulk, optimizing bioavailability .
  • Limitations: Lack of electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring may reduce herbicidal potency compared to chlorobenzyl derivatives (e.g., 5e, 5j) . Propanamide’s longer chain (vs. acetamide in ) could reduce crystallinity, complicating formulation .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of the thiadiazole ring, combined with the ethylsulfanyl and phenylsulfanyl groups, contributes to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this scaffold can inhibit various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide has been explored in several studies. For example:

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these cell lines suggest potent activity:
    Cell LineIC50 Value (µM)
    MCF-70.37
    A5490.52
    HeLa0.95

These values indicate that the compound is more effective than some existing chemotherapeutic agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The thiadiazole ring may inhibit enzymes involved in critical cellular processes, leading to apoptosis in cancer cells. Additionally, it may act as an antagonist to certain receptors involved in tumor growth and metastasis.

Study on Anticancer Activity

A study published in Medicinal Chemistry Research evaluated a series of thiadiazole derivatives for their anticancer properties. Among them, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide showed significant inhibition of cell proliferation in MCF-7 and A549 cell lines. Flow cytometry analysis revealed that the compound induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase .

Study on Antimicrobial Activity

Another research article highlighted the broad-spectrum antimicrobial properties of thiadiazole derivatives. The study found that N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide exhibited strong activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide?

Answer:
The synthesis of thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides or thiocarbazides with phosphoryl chloride (POCl₃) under reflux conditions. For example:

  • Step 1: React 4-phenyl butyric acid (or analogous precursors) with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours to form the thiadiazole core .
  • Step 2: Introduce sulfanyl groups (ethyl and phenyl) via nucleophilic substitution or coupling reactions. Ethylsulfanyl and phenylsulfanyl moieties are often added using alkyl/aryl thiols in the presence of bases like triethylamine or via Mitsunobu conditions .
  • Purification: Recrystallization from DMSO/water mixtures (2:1) or column chromatography is used to isolate the final compound .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Structural confirmation relies on:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: To verify proton environments and carbon backbone (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm and aromatic protons at δ ~7.0–7.5 ppm) .
    • IR Spectroscopy: To confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
    • Mass Spectrometry (MS): For molecular ion ([M+H]⁺) and fragmentation pattern analysis .
  • X-ray Crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and spatial arrangement. Mean (C–C) bond deviations < 0.003 Å and R-factors < 0.03 ensure accuracy .

Advanced: How can researchers optimize the synthetic yield and purity of this compound?

Answer:
Key strategies include:

  • Reaction Monitoring: Use TLC or HPLC to track intermediate formation and minimize side products (e.g., over-oxidation of sulfanyl groups) .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures improve recrystallization efficiency .
  • Catalysis: Employ coupling agents like EDCI/HOBt for amide bond formation to reduce racemization .
  • Purity Assessment: Combine elemental analysis (C, H, N, S ±0.4%) with HPLC (≥95% purity) .

Advanced: How should contradictory biological activity data (e.g., IC₅₀ variations) be analyzed?

Answer:
Discrepancies in bioassay results (e.g., IC₅₀ values across cell lines) require:

  • Dose-Response Validation: Repeat assays in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Control Experiments: Compare with reference compounds (e.g., cisplatin) and include non-cancerous cell lines (e.g., NIH3T3) to assess selectivity .
  • Mechanistic Studies: Evaluate off-target effects via enzyme inhibition assays (e.g., aromatase for compound 4y in ) or transcriptomic profiling .

Advanced: What computational approaches are suitable for studying its mechanism of action?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase for sulfonamide derivatives) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling: Correlate substituent effects (e.g., ethylsulfanyl vs. methylsulfanyl) with bioactivity using MOE or Dragon descriptors .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH Stability: Test degradation kinetics in buffers (pH 1–12) via HPLC. Thiadiazole rings are stable in acidic conditions but hydrolyze above pH 10 .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most thiadiazoles) .
  • Storage Recommendations: Store at –20°C in anhydrous DMSO to prevent sulfanyl group oxidation .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Answer:
Critical SAR findings from related compounds:

  • Sulfanyl Groups: Ethylsulfanyl enhances lipophilicity and membrane permeability compared to methylsulfanyl .
  • Amide Linkage: Substitution with heteroaryl groups (e.g., benzimidazole) improves target affinity .
  • Thiadiazole Core: Modifying the 2-position with bulkier substituents (e.g., p-tolyl) increases steric hindrance, reducing off-target binding .

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